molecular formula C9H13Br3N4 B12071034 N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide CAS No. 219928-49-1

N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide

Katalognummer: B12071034
CAS-Nummer: 219928-49-1
Molekulargewicht: 416.94 g/mol
InChI-Schlüssel: ZCSRCFBOIALIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with three bromine atoms

Vorbereitungsmethoden

The synthesis of Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of N,N-dimethyl-1,2-ethanediamine with 3,4,5-tribromo-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- can be compared with other similar compounds, such as:

  • Ethanimidamide, N,N-dimethyl-N’-phenyl-
  • Ethanimidamide, N,N-dimethyl-N’-octyl-
  • Ethanimidamide, N,N-dimethyl-N’-pentyl- These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the tribromo-pyrazole ring in Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- makes it unique and potentially more reactive in certain chemical reactions.

Eigenschaften

CAS-Nummer

219928-49-1

Molekularformel

C9H13Br3N4

Molekulargewicht

416.94 g/mol

IUPAC-Name

N,N-dimethyl-N'-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]ethanimidamide

InChI

InChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3

InChI-Schlüssel

ZCSRCFBOIALIQA-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.